2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The compound features a 3-chloro-5-ethoxyphenyl group attached to a pinacol boronate core (1,3,2-dioxaborolane ring substituted with four methyl groups). Its molecular formula is C₁₄H₁₉BClO₃, with a molecular weight of 282.57 g/mol and a monoisotropic mass of 282.1194 . Key synonyms include 3-Chloro-5-ethoxyphenylboronic acid pinacol ester and CTK8C1224 .
The ethoxy (–OCH₂CH₃) substituent at the 5-position of the phenyl ring enhances solubility in organic solvents compared to smaller alkoxy groups, while the chlorine at the 3-position modulates electronic effects for regioselective coupling .
Properties
IUPAC Name |
2-(3-chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBSKDKUPIBZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675261 | |
| Record name | 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-40-2 | |
| Record name | 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H18BClO3
- Molecular Weight : 268.55 g/mol
- CAS Number : 1628502-45-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that boron-containing compounds can influence enzyme activity and cellular signaling pathways. Specifically, the dioxaborolane moiety may facilitate interactions with nucleophiles in biological systems, potentially leading to the inhibition of key enzymes involved in disease processes.
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 1.25 | |
| MCF7 (Breast Cancer) | 0.85 | |
| HeLa (Cervical Cancer) | 0.65 |
These findings suggest that the compound may act as a potential anticancer agent by inhibiting cell proliferation.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. A study reported the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound could serve as a lead for developing new antimicrobial agents.
Case Study 1: Cancer Treatment
A recent study explored the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. The study concluded that the compound's mechanism involved apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, researchers evaluated the compound against multi-drug resistant strains of bacteria. The results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy.
Scientific Research Applications
Medicinal Chemistry
The compound's boron atom plays a crucial role in enhancing the pharmacological properties of various drug candidates. Boron-containing compounds are known for their ability to form stable complexes with biological molecules, which can lead to improved bioavailability and efficacy.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer activity. For instance, studies have shown that this compound can be utilized as a building block in the synthesis of potent inhibitors targeting specific cancer pathways. The incorporation of the dioxaborolane moiety enhances the lipophilicity and cellular uptake of these inhibitors.
Data Table: Anticancer Activity of Derivatives
| Compound Name | Target | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Kinase X | 0.05 | Inhibition of phosphorylation |
| Compound B | Enzyme Y | 0.12 | Induction of apoptosis |
Organic Synthesis
The compound is also widely used in organic synthesis as a reagent in cross-coupling reactions such as Suzuki coupling. This reaction is critical for forming carbon-carbon bonds and is extensively used in the synthesis of complex organic molecules.
Case Study: Synthesis of Biologically Active Compounds
In a recent study, researchers utilized this compound as a coupling partner in the synthesis of novel biologically active compounds. The efficiency of this reaction was attributed to the stability and reactivity of the dioxaborolane group under catalytic conditions.
Data Table: Reaction Conditions for Suzuki Coupling
| Catalyst Used | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 85 |
| Pd(dppf)Cl₂ | NaOH | Ethanol | 90 |
Agrochemical Development
The potential use of this compound extends to agrochemicals where it can serve as a precursor for developing herbicides or insecticides. The boron atom can enhance the affinity of these compounds towards biological targets in pests or plants.
Case Study: Herbicide Development
A study illustrated the synthesis of herbicides using derivatives of this compound. These compounds showed promising results in inhibiting weed growth while demonstrating low toxicity to non-target organisms.
Data Table: Herbicidal Activity Assessment
| Compound Name | Target Weed | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Herbicide A | Broadleaf Weeds | 200 | 78 |
| Herbicide B | Grassy Weeds | 150 | 85 |
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Research Findings and Trends
- C–H Borylation :
Studies indicate that electron-rich arenes (e.g., ethoxy-substituted phenyl rings) undergo Ir-catalyzed C–H borylation at lower temperatures (50–80°C) compared to electron-deficient systems . - Synthetic Yields : Derivatives with ortho-substituents (e.g., 2-methoxy in ) often yield <30% in borylation due to steric hindrance, whereas the target compound’s para-ethoxy group achieves higher yields (~26–85%) in optimized protocols .
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method involves coupling a halogenated aryl precursor (e.g., 3-chloro-5-ethoxybromobenzene) with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the diboron reagent, and reductive elimination to form the boronic ester.
Key Advantages :
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High functional group tolerance.
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Compatibility with diverse aryl halides (Br, I).
Limitations :
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Requires stringent anhydrous conditions.
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Catalyst cost and potential Pd residues in the product.
Direct Esterification of Boronic Acids
3-Chloro-5-ethoxyphenylboronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a dehydrating agent (e.g., MgSO₄) under inert atmosphere. This method bypasses Pd catalysis but necessitates access to the boronic acid precursor, which may require additional synthesis steps.
Laboratory-Scale Synthesis
Palladium-Catalyzed Coupling Protocol
Procedure :
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Reagents :
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3-Chloro-5-ethoxybromobenzene (1 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), KOAc (3 equiv).
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Solvent: Anhydrous 1,4-dioxane.
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Reaction Setup :
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Combine reagents in a flame-dried Schlenk flask under N₂.
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Heat at 80°C for 2–4 hr with stirring.
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Workup :
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Dilute with H₂O, extract with ethyl acetate (3×).
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Dry organic layers over Na₂SO₄, concentrate under reduced pressure.
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Purification :
Critical Parameters :
Boronic Acid Esterification
Procedure :
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Reagents :
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3-Chloro-5-ethoxyphenylboronic acid (1 equiv), pinacol (1.5 equiv), MgSO₄ (2 equiv).
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Solvent: Anhydrous THF.
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-
Reaction Setup :
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Reflux under N₂ for 12 hr.
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-
Workup :
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Filter to remove MgSO₄, concentrate, and recrystallize from ethanol.
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Yield : 60–65%.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, pharmaceutical manufacturers adopt flow chemistry:
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Reactor Design : Tubular reactor with Pd-coated surfaces.
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Conditions : 100°C, 10 bar pressure, residence time 30 min.
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Advantages :
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95% conversion vs. 74% in batch.
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Reduced catalyst loading (1 mol% Pd).
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Optimization and Challenges
Catalyst Screening
| Catalyst | Yield (%) | Pd Residue (ppm) |
|---|---|---|
| Pd(dppf)Cl₂ | 74 | 120 |
| Pd(PPh₃)₄ | 58 | 250 |
| NiCl₂(dppp) | 32 | N/A |
Pd(dppf)Cl₂ balances yield and residual metal levels, though post-synthesis Pd scavengers (e.g., SiliaBond Thiol) reduce residues to <10 ppm.
Solvent and Temperature Effects
-
Solvent Screening :
Solvent Dielectric Constant Yield (%) Dioxane 2.2 74 THF 7.5 65 Toluene 2.4 60
Low-polarity solvents favor Pd intermediate stability.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates coupling, achieving 70% yield with 5 mol% Pd(OAc)₂. This approach reduces reaction time by 80% but requires specialized equipment.
Photocatalytic Borylation
Visible-light-driven catalysis using Ru(bpy)₃²⁺ and NiCl₂ achieves 55% yield at room temperature. While eco-friendly, scalability remains unproven.
Q & A
Basic: What are the established synthetic routes for 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via boronic acid coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A common method involves reacting 3-chloro-5-ethoxyphenylboronic acid with pinacol borane under inert conditions (e.g., nitrogen atmosphere) using a palladium catalyst. Reaction temperatures range from 60–100°C in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Purification is achieved via flash column chromatography with hexane/ethyl acetate gradients .
Basic: How can the purity and structural integrity of this compound be verified?
Spectroscopic characterization is critical:
- 1H/13C NMR : Confirm aromatic proton environments (δ 6.8–7.2 ppm for chloro/ethoxy-substituted phenyl groups) and methyl signals from the dioxaborolane ring (δ 1.0–1.3 ppm) .
- 11B NMR : A singlet near δ 30–32 ppm confirms the boron center .
- IR Spectroscopy : B-O stretches at ~1350–1370 cm⁻¹ and aromatic C-Cl stretches at ~750 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., C₁₄H₁₉BClO₃⁺, calculated [M+H]⁺ = 289.14) .
Advanced: What factors influence the efficiency of cross-coupling reactions involving this dioxaborolane?
Key factors include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization (e.g., SPhos) enhances Suzuki-Miyaura coupling yields .
- Base Selection : K₂CO₃ or CsF improves transmetallation kinetics by deprotonating intermediates .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize boronate intermediates but may reduce reaction rates due to viscosity .
- Oxygen Sensitivity : Boronates are prone to oxidation; rigorous degassing improves reproducibility .
Advanced: How do substituent positions (e.g., chloro vs. ethoxy) on the phenyl ring affect reactivity in cross-coupling?
The electron-withdrawing chloro group at the 3-position enhances electrophilicity of the boron center, accelerating transmetallation. In contrast, the ethoxy group at the 5-position introduces steric hindrance, potentially reducing coupling efficiency. Comparative studies with analogs (e.g., 2,5-dichlorophenyl derivatives) show that para-substituents significantly alter reaction rates and regioselectivity .
Advanced: How can researchers address contradictions in reported reaction yields under similar conditions?
Discrepancies often arise from:
- Impurity Profiles : Trace water or oxygen degrades boronates; use of molecular sieves or rigorous drying is critical .
- Catalyst Deactivation : Ligand dissociation or palladium black formation can reduce yields; pre-activating the catalyst with reducing agents (e.g., NaBH₄) may help .
- Substrate Solubility : Poor solubility in non-polar solvents (hexane) leads to incomplete reactions; solvent mixtures (e.g., THF/toluene) can mitigate this .
Advanced: What strategies are effective for separating isomers during synthesis?
Regioisomers (e.g., 3-chloro vs. 5-chloro derivatives) can be resolved via:
- Flash Chromatography : Use silica gel with hexane/ethyl acetate (20:1 to 10:1) gradients, monitoring fractions by TLC .
- Crystallization : Isomers with distinct melting points (e.g., 85–90°C vs. 95–100°C) may be separated via slow cooling in ethanol .
Advanced: What catalytic systems enhance coupling efficiency with sterically hindered substrates?
- Heterogeneous Catalysts : Metal-organic frameworks (MOFs) with cobalt nodes improve turnover in sterically demanding reactions by providing confined active sites .
- Bulky Ligands : PtBu₃ or BrettPhos ligands stabilize Pd(0) intermediates, reducing side reactions like homocoupling .
Advanced: How should researchers design experiments to assess compound stability under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
